Cas no 2247108-52-5 (2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1))

2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1) structure
2247108-52-5 structure
Nome del prodotto:2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1)
Numero CAS:2247108-52-5
MF:C17H23NO5
MW:321.368225336075
CID:6032441
PubChem ID:139022408

2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • (2Z)-but-2-enedioic acid; methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
    • 2247108-52-5
    • EN300-6475257
    • (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine
    • 2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1)
    • Inchi: 1S/C13H19NO.C4H4O4/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12-14H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
    • Chiave InChI: IHVCMTKUTMIWCB-BTJKTKAUSA-N
    • Sorrisi: O1CCCC1C(CC1C=CC=CC=1)NC.OC(/C=C\C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 321.15762283g/mol
  • Massa monoisotopica: 321.15762283g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 296
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 95.9Ų

2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-6475257-0.05g
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 95.0%
0.05g
$293.0 2025-03-15
Enamine
EN300-6475257-1.0g
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 95.0%
1.0g
$1256.0 2025-03-15
Enamine
EN300-6475257-0.5g
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 95.0%
0.5g
$980.0 2025-03-15
Aaron
AR028KLL-1g
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 95%
1g
$1752.00 2025-02-16
Aaron
AR028KLL-50mg
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 95%
50mg
$428.00 2025-02-16
1PlusChem
1P028KD9-2.5g
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 97%
2.5g
$3108.00 2024-05-25
Aaron
AR028KLL-5g
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 97%
5g
$5037.00 2023-12-15
1PlusChem
1P028KD9-250mg
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 97%
250mg
$832.00 2024-05-25
Enamine
EN300-6475257-2.5g
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 95.0%
2.5g
$2464.0 2025-03-15
Enamine
EN300-6475257-0.25g
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
2247108-52-5 95.0%
0.25g
$623.0 2025-03-15
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